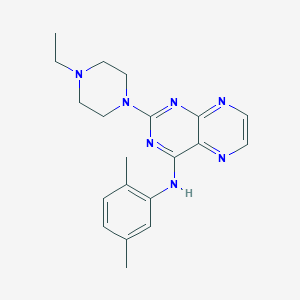

N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Description

N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a synthetic compound featuring a pteridine core substituted with a 4-ethylpiperazine moiety at position 2 and a 2,5-dimethylphenyl group at position 4. The compound’s design integrates a pteridine scaffold, known for its planar aromatic structure, which may enhance binding affinity to biological targets. The 2,5-dimethylphenyl group contributes steric and electronic effects, while the 4-ethylpiperazine substituent modulates solubility and lipophilicity .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7/c1-4-26-9-11-27(12-10-26)20-24-18-17(21-7-8-22-18)19(25-20)23-16-13-14(2)5-6-15(16)3/h5-8,13H,4,9-12H2,1-3H3,(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEBGNZFKQAFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=CC(=C4)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.

Introduction of the 2,5-dimethylphenyl Group: This step involves the selective substitution of a hydrogen atom on the pteridine ring with a 2,5-dimethylphenyl group, often using a palladium-catalyzed cross-coupling reaction.

Attachment of the 4-ethylpiperazin-1-yl Group: The final step is the nucleophilic substitution reaction where the pteridine derivative reacts with 4-ethylpiperazine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups on the pteridine ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Phenyl Substituent Variations

- N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine (): This analog differs in the phenyl substituent position (2,4-dimethyl vs. 2,5-dimethyl) and the piperazine substituent (4-phenyl vs. 4-ethyl). The phenyl group on piperazine increases lipophilicity (logP ≈ 3.8) compared to the ethyl group (logP ≈ 2.5), impacting membrane permeability .

- The electron-withdrawing properties of substituents and lipophilicity are critical for activity, suggesting that the 2,5-dimethyl configuration optimizes target engagement in PET inhibitors .

Piperazine Substituent Variations

- Ethyl substituents are less electron-withdrawing than phenyl, which may influence electronic interactions with target proteins.

- This substitution is common in CNS-targeting drugs due to increased blood-brain barrier penetration .

Core Structure Modifications

Pteridine vs. Naphthalene ():

The pteridine core in the target compound is more rigid and planar than the naphthalene scaffold in . This rigidity may enhance binding specificity to enzymes or receptors, though it could reduce conformational flexibility required for certain interactions.- Pyrimidine Derivatives (): Compounds like 5-[2-(3,5-dimethoxyphenyl)ethyl]-N-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine () incorporate a pyrimidine core with extended substituents.

Comparative Data Table

Key Research Findings and Structural Insights

Substituent Position : The 2,5-dimethylphenyl group (target compound) is associated with higher PET-inhibiting activity in naphthalene analogs compared to 2,4-dimethyl derivatives, likely due to optimized steric and electronic effects .

Piperazine Substituents : Ethyl groups enhance solubility, while phenyl groups improve lipophilicity and CNS penetration .

Core Structure : Pteridine derivatives may offer enhanced binding specificity over naphthalene or pyrimidine analogs but require further empirical validation .

Notes

- Direct biological data for the target compound are unavailable in the provided evidence; comparisons rely on structural analogs.

- Substituent electronic properties (e.g., electron-withdrawing vs. donating) and lipophilicity are critical determinants of activity across compound classes .

- Synthetic accessibility and pharmacokinetic profiles vary significantly with core structure and substituent complexity .

Biological Activity

N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a synthetic compound belonging to the pteridine class, characterized by its unique molecular structure that includes a dimethylphenyl group and an ethylpiperazine moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

The molecular formula for N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is C19H23N7, with a molecular weight of approximately 349.43 g/mol. The compound's structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Research indicates that this compound may act as an inhibitor or modulator of several key biological pathways. Preliminary studies have suggested its activity against specific kinases, which are critical in cellular signaling and disease progression. The compound's ability to inhibit these kinases suggests potential applications in cancer treatment and other therapeutic areas.

Table 1: Biological Activity Overview

| Biological Target | Activity Type | IC50 (nM) | Notes |

|---|---|---|---|

| PDE4D | Inhibition | 11 | Effective in reducing inflammation. |

| FRK | Inhibition | < 1000 | Potential role in cancer signaling pathways. |

| LPAR3 | Modulation | Not specified | Implicated in pain pathways. |

Case Studies

- Cancer Research : A study investigated the effects of N-(2,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine on various cancer cell lines. Results indicated that the compound exhibited cytostatic activity against pancreatic cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

- Neuropharmacology : Another study focused on the compound's interaction with neurotransmitter receptors. It was found to modulate receptors involved in neurodegenerative diseases, indicating potential applications in treating conditions such as Alzheimer's disease .

- Pain Management : The compound has been evaluated for its analgesic properties in preclinical models of pain. It demonstrated significant efficacy in reducing pain responses, supporting its potential use in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.